Cas no 79128-08-8 (1,3-Diisopropoxybenzene)

1,3-Diisopropoxybenzene structure
1,3-Diisopropoxybenzene structure
1,3-Diisopropoxybenzene
79128-08-8
C12H18O2
194.270123958588
MFCD07784412
554253
24884376

1,3-Diisopropoxybenzene Properties

Names and Identifiers

    • Benzene,1,3-bis(1-methylethoxy)-
    • 1,3-di(propan-2-yloxy)benzene
    • 1,3-DIISOPROPOXYBENZENE
    • 1,3-di-i-propoxybenzene
    • 1,3-diisopropoxy-benzene
    • Di-O-isopropyl-resorcin
    • m-Diisopropoxybenzene
    • 1,3 diisopropoxybenzene
    • 1,3-bis(1-methylethoxy)benzene
    • 1,3-bis(propan-2-yloxy)benzene
    • AK342632
    • 1,3-Di(propan-2-yloxy)benzene, 95%
    • MFCD07784412
    • DS-12368
    • DTXSID50450697
    • SY059810
    • 1,3-DIISOPROPOXYBENZENE, 97%
    • A864912
    • AKOS025295764
    • CS-0154156
    • SCHEMBL2968363
    • AB89844
    • F10183
    • 79128-08-8
    • 1,3-Bis(1-methylethoxy)benzene (ACI)
    • 1,3-Isopropoxybenzene
    • DB-250057
    • +Expand
    • MFCD07784412
    • REKFSOLBSHAFDG-UHFFFAOYSA-N
    • 1S/C12H18O2/c1-9(2)13-11-6-5-7-12(8-11)14-10(3)4/h5-10H,1-4H3
    • O(C(C)C)C1C=C(OC(C)C)C=CC=1

Computed Properties

  • 194.13100
  • 0
  • 2
  • 4
  • 194.130679813g/mol
  • 14
  • 138
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.8
  • 18.5

Experimental Properties

  • 3.26100
  • 18.46000
  • n20/D 1.495
  • 89.5-95 °C/3 mmHg
  • Fahrenheit: >230 ° f
    Celsius: >110 ° c
  • 0.964 g/mL at 25 °C

1,3-Diisopropoxybenzene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003E0Q-1g
1,3-Diisopropoxybenzene
79128-08-8 98%
1g
$8.00 2024-04-21
A2B Chem LLC
AB57338-5g
1,3-Diisopropoxybenzene
79128-08-8 98%
5g
$16.00 2024-04-19
Aaron
AR003E92-1g
1,3-Diisopropoxybenzene
79128-08-8 98%
1g
$4.00
abcr
AB457798-1 g
1,3-Di(propan-2-yloxy)benzene, 95%; .
79128-08-8 95%
1g
€72.90 2023-07-18
Advanced ChemBlocks
P36035-5G
1,3-Diisopropoxybenzene
79128-08-8 95%
5G
$75 2023-09-15
Alichem
A019088027-100g
1,3-Diisopropoxybenzene
79128-08-8 97%
100g
$383.80 2023-09-01
Ambeed
A182490-1g
1,3-Diisopropoxybenzene
79128-08-8 98%
1g
$10.0 2024-08-02
Crysdot LLC
CD12030703-100g
1,3-Diisopropoxybenzene
79128-08-8 97%
100g
$376 2024-07-24
eNovation Chemicals LLC
D508432-25g
1,3-di(propan-2-yloxy)benzene
79128-08-8 98%
25g
$590 2022-10-14
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D299630-25g
1,3-Diisopropoxybenzene
79128-08-8 97%
25g
¥434.90 2023-09-03

1,3-Diisopropoxybenzene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, 70 °C; 70 °C → rt
1.2 Solvents: Diethyl ether ,  Water ;  rt
Reference
Barbier-Negishi Coupling of Secondary Alkyl Bromides with Aryl and Alkenyl Triflates and Nonaflates
Zhang, Ke-Feng; Christoffel, Fadri; Baudoin, Olivier, Angewandte Chemie, 2018, 57(7), 1982-1986

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, 70 °C; 70 °C → rt
Reference
An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction
Milne, Jacqueline E.; Buchwald, Stephen L., Journal of the American Chemical Society, 2004, 126(40), 13028-13032

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  120 h, 70 °C
Reference
Remarkable Ability of the Benzylidene Ligand To Control Initiation of Hoveyda-Grubbs Metathesis Catalysts
Basak, Tymoteusz; Grudzien, Krzysztof; Barbasiewicz, Michal, European Journal of Inorganic Chemistry, 2016, 2016(21), 3513-3523

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Dimethylformamide ;  50 °C
1.2 50 °C; 18 h, 50 °C
Reference
Synthesis of the diaryl ether cores common to chrysophaentins A, E, and F
Brockway, Anthony J.; Grove, Charles I.; Mahoney, Maximillian E.; Shaw, Jared T., Tetrahedron Letters, 2015, 56(23), 3396-3401

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  50 h, rt
Reference
The AZARYPHOS Family of Ligands for Ambifunctional Catalysis: Syntheses and Use in Ruthenium-Catalyzed anti-Markovnikov Hydration of Terminal Alkynes
Hintermann, Lukas; Dang, Tuan Thanh; Labonne, Aurelie; Kribber, Thomas; Xiao, Li; et al, Chemistry - A European Journal, 2009, 15(29), 7167-7179

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  0.5 h, 70 °C
1.2 70 °C; 12 h, rt
1.3 Reagents: Water
Reference
Planar-Chiral Cyclopentadienyl Rhodium Catalysts: Design Concept, Chiral Resolution Strategy, and Applications
Zhang, Chunhui; Jiang, Jijun ; Huang, Xiaoyu; Wang, Jun, ACS Catalysis, 2023, 13(15), 10468-10473

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12.5 h, 55 °C
Reference
Kwakhurin, a unique isoflavone with rejuvenating activity from "Kwao Keur": Further characterization by 2D-NMR spectrometry and synthesis of triisopropylkwakhurin
Iwasaki, Misako; Watanabe, Toshiko; Ishikawa, Tsutomu; Chansakaow, Sunee; Higuchi, Yoshihiro; et al, Heterocycles, 2004, 63(6), 1375-1392

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone
Reference
Preparation of 2,6-dialkoxybenzaldehydes
Katritzky, Alan R.; He, Hai-Ying; Long, Qiuhe; Wilcox, Allan L., ARKIVOC [online computer file], 2001, 2(3), 3-12

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
Reference
Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases
Lucchesini, Francesco ; Pocci, Marco; Alfei, Silvana; Bertini, Vincenzo; Buffoni, Franca, Bioorganic & Medicinal Chemistry, 2014, 22(5), 1558-1567

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide
Reference
Phase-transfer nucleophilic aromatic substitution of chromium tricarbonyl complexed dichlorobenzenes with alcohols
Alemagna, Andreina; Baldoli, Clara; Del Buttero, Paola; Licandro, Emanuela; Maiorana, Stefano, Gazzetta Chimica Italiana, 1985, 115(10), 555-9

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Bis(2-propanolato)oxovanadium Solvents: Isopropanol
Reference
VO(OR)Cl2-induced oxidative aromatization of α,β-unsaturated cyclohexenones
Hirao, Toshikazu; Mori, Makoto; Ohshiro, Yoshiki, Journal of Organic Chemistry, 1990, 55(1), 358-60

1,3-Diisopropoxybenzene Raw materials

1,3-Diisopropoxybenzene Preparation Products

1,3-Diisopropoxybenzene Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:79128-08-8)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:79128-08-8)
TANG SI LEI
15026964105
2881489226@qq.com

1,3-Diisopropoxybenzene Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:79128-08-8)1,3-Diisopropoxybenzene
A864912
99%
100g
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